molecular formula C13H17BrClNO2S B7519058 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B7519058
M. Wt: 366.70 g/mol
InChI Key: LFQKXPLAHWKBHJ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with a complex structure that includes bromine, chlorine, cyclohexyl, and methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of bromine and chlorine atoms can be achieved through halogenation reactions, while the cyclohexyl and methyl groups are introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzenesulfonamides with different substituents, such as:

  • 4-bromo-2-chloro-N-cyclohexylbenzenesulfonamide
  • 4-bromo-2-chloro-N-methylbenzenesulfonamide
  • 4-bromo-2-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide

Uniqueness

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the cyclohexyl and methyl groups, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKXPLAHWKBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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